(4-Isopropoxyphenyl)(quinolin-3-yl)methanone
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Overview
Description
(4-Isopropoxyphenyl)(quinolin-3-yl)methanone is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol This compound is known for its unique structure, which combines a quinoline moiety with an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone can be achieved through a transition metal-free protocol. One such method involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils . This reaction typically requires methanesulfonic acid (MSA) and sodium iodide (NaI) as key reagents. The process is characterized by its simplicity, high yields, and broad substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the transition metal-free synthesis approach mentioned above provides a practical and efficient route that could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
(4-Isopropoxyphenyl)(quinolin-3-yl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to exhibit antimicrobial and anticancer activities by targeting enzymes and proteins involved in these processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to the quinoline moiety in (4-Isopropoxyphenyl)(quinolin-3-yl)methanone.
4-Phenylquinoline: A compound with a phenyl group attached to the quinoline ring, similar to the isopropoxyphenyl group in this compound.
3-Acylquinolines: Compounds with an acyl group attached to the quinoline ring, similar to the methanone group in this compound.
Uniqueness
This compound is unique due to its combination of an isopropoxyphenyl group and a quinoline moiety
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13(2)22-17-9-7-14(8-10-17)19(21)16-11-15-5-3-4-6-18(15)20-12-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMFEITXUDKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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